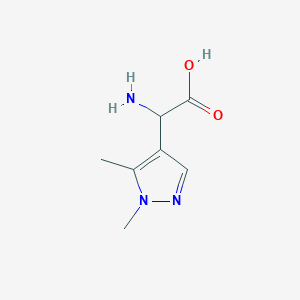

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBXTYHVOPUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, dihydropyrazole derivatives, and various substituted amides .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds related to 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibit potential anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a derivative of this compound reduced the viability of cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Another significant application is in the development of anti-inflammatory drugs. The compound has shown promise in modulating inflammatory responses in various animal models. In one study, it was found to reduce the levels of pro-inflammatory cytokines in a mouse model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Science

Pesticide Development

In agricultural applications, this compound is being investigated for its potential use as a pesticide. Research indicates that derivatives of this compound can act as effective inhibitors of pest enzymes, leading to increased crop yields. A field trial demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls .

Plant Growth Regulation

Additionally, this compound has been studied for its effects on plant growth regulation. It has been observed to enhance root development and overall plant vigor when applied in certain concentrations. A comprehensive study highlighted its role in promoting the synthesis of growth hormones like auxins and gibberellins in treated plants .

Materials Science

Polymer Synthesis

In materials science, this compound is being explored for its role in polymer synthesis. It can be used as a monomer or additive to enhance the mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability .

Nanocomposite Development

The compound is also being utilized in the development of nanocomposites for various applications including electronics and packaging materials. Studies indicate that nanocomposites containing this compound exhibit enhanced barrier properties against moisture and gases, making them suitable for food packaging applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be contextualized by comparing it to related pyrazole-acetic acid derivatives. Key differences lie in substituent groups, molecular weight, hydrogen-bonding capabilities, and physicochemical properties. Below is a detailed analysis supported by tabulated data.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity and Molecular Weight: The target compound has a simpler structure (MW: 185.19) compared to derivatives with fused pyrazolo-pyridine rings (e.g., MW: 335.32 in ).

Functional Groups and Hydrogen Bonding: The amino group in the target compound provides additional hydrogen-bonding donors, distinguishing it from analogs like 2-(1-phenylpyrazol-4-yl)acetic acid, which lacks this functionality . Amide-containing derivatives (e.g., the dichlorophenylacetamide in ) exhibit strong intermolecular N–H···O hydrogen bonds, forming dimers (R₂²(10) motifs). In contrast, the amino and carboxylic acid groups in the target compound may enable diverse hydrogen-bonding networks, influencing crystallinity and solubility.

Electronic Effects: Electron-withdrawing groups (e.g., difluoromethyl in ) increase acidity of the carboxylic acid and may enhance metabolic stability.

Synthetic Accessibility :

- The synthesis of pyrazole-acetic acid derivatives often involves carbodiimide-mediated coupling (as seen in ) or cyclocondensation reactions. The absence of complex fused rings in the target compound may simplify its synthesis compared to pyrazolo-pyridine analogs.

Purity and Applications :

- Most compounds listed have a purity of 95%, a standard for research-grade materials . The lack of biological data for the target compound limits direct application comparisons, but structural analogs are frequently explored in drug discovery for kinase inhibition or anti-inflammatory activity.

Biological Activity

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1462273-20-6) is a pyrazole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- CAS Number : 1462273-20-6

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | Activity Observed |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Significant antiproliferative effects |

| Liver Cancer | HepG2 | Cytotoxic effects |

| Colorectal Cancer | HCT116 | Growth inhibition |

Studies have shown that compounds with similar structures exhibit significant cytotoxicity against these cancer types, suggesting a promising area for further investigation into this compound's potential as an anticancer agent .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. In particular, this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition (IC50 μM) |

|---|---|

| 2-amino-2-(1,5-dimethyl...) | 0.01 (COX-2) |

| Celecoxib | 0.02 |

This compound has demonstrated selective inhibition of COX-2 over COX-1, indicating its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies have shown that this compound exhibits significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.20 |

These results suggest that the compound could be developed into an effective antimicrobial agent .

Case Studies and Research Findings

Several research articles have focused on the synthesis and biological evaluation of pyrazole derivatives, including the target compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activity in vitro against multiple cancer cell lines. The findings indicated that modifications in the pyrazole structure could enhance cytotoxicity .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives. Results showed significant reduction in inflammation markers in treated groups compared to controls .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole derivatives could induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (273 K for intermediate stabilization) are critical to minimize side reactions. Purification via recrystallization or column chromatography is recommended for high-purity yields .

- Key Parameters : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of 1,5-dimethylpyrazole precursors to avoid over-acylation .

Q. How can spectroscopic techniques (NMR, IR, XRD) characterize structural features of this compound?

- NMR : Use - and -NMR to confirm the pyrazole ring substitution pattern and acetic acid backbone. For example, the methyl groups on the pyrazole ring appear as singlets (~2.1–2.5 ppm), while the amino group resonates at ~5.5 ppm .

- XRD : Single-crystal X-ray diffraction provides precise bond lengths and dihedral angles between the pyrazole ring and acetic acid moiety, critical for validating stereoelectronic effects .

Q. What biochemical interactions are hypothesized for this compound, and how are they tested?

- Target Identification : Molecular docking studies with enzymes (e.g., cyclooxygenase-2) predict binding affinity. Validate via enzyme inhibition assays (IC measurements) using fluorogenic substrates .

- Mechanistic Probes : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics or fluorescence quenching to assess conformational changes in proteins .

Advanced Research Questions

Q. How do computational methods (DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?

- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient pyrazole rings may favor nucleophilic attacks at the acetic acid moiety .

- MD Simulations : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding poses and key residues (e.g., hydrogen bonds with Ser530 in COX-2) .

Q. What strategies address regioselectivity challenges in functionalizing the pyrazole ring?

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) at the 3-position to direct electrophilic attacks to the 4-position .

- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during acylation .

Q. How can contradictory data on biological activity be resolved?

- Case Study : If one study reports anti-inflammatory activity (IC = 10 µM) while another shows no effect, analyze assay conditions (e.g., cell line variability, solvent DMSO concentration). Cross-validate using orthogonal assays (e.g., ELISA for prostaglandin E vs. Western blot for COX-2 expression) .

- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., pH, incubation time) contributing to discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.